

7-Trifluoromethoxyisatin CAS number and molecular formula

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Compound of Interest

Compound Name: **7-Trifluoromethoxyisatin**

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An In-Depth Technical Guide to **7-Trifluoromethoxyisatin** (CAS: 149125-30-4) for Advanced Research Applications

Abstract

This technical guide provides a comprehensive overview of **7-Trifluoromethoxyisatin**, a fluorinated heterocyclic compound of significant interest in modern chemical research. From its fundamental physicochemical properties and synthesis to its characterization and applications, this document serves as a crucial resource for researchers, scientists, and professionals in drug development and materials science. We will explore the mechanistic details of its synthesis, protocols for its analytical validation, and the rationale behind its utility as a versatile building block in the creation of novel bioactive molecules and advanced organic materials.

Core Compound Identification and Physicochemical Properties

7-Trifluoromethoxyisatin (1H-indole-2,3-dione, 7-(trifluoromethoxy)-) is an isatin derivative distinguished by the presence of a trifluoromethoxy (-OCF₃) group on the 7-position of the indole ring. This substituent is critical, as it significantly modulates the electronic properties, lipophilicity, and metabolic stability of the resulting molecules, making it a highly valuable scaffold in medicinal chemistry.[1][2]

The isatin core itself is a "privileged scaffold," meaning it is a structural framework that can bind to multiple, diverse biological targets.^[3] The combination of the reactive isatin ketone at the C-3 position and the potent electronic effects of the -OCF₃ group makes this molecule a versatile intermediate for complex organic synthesis.^[4]

Table 1: Key Properties and Identifiers of **7-Trifluoromethoxyisatin**

Property	Value	Source(s)
CAS Number	149125-30-4	[4][5][6]
Molecular Formula	C ₉ H ₄ F ₃ NO ₃	[4][5][7]
Molecular Weight	231.13 g/mol	[4][7]
Appearance	Orange Crystalline Powder	[4]
Purity	Typically ≥97% (by HPLC)	[4]
Storage	0-8°C, protected from light and moisture	[4]
IUPAC Name	7-(trifluoromethoxy)-1H-indole-2,3-dione	[7]
Synonyms	7-(trifluoromethoxy)indoline-2,3-dione	[7][8]

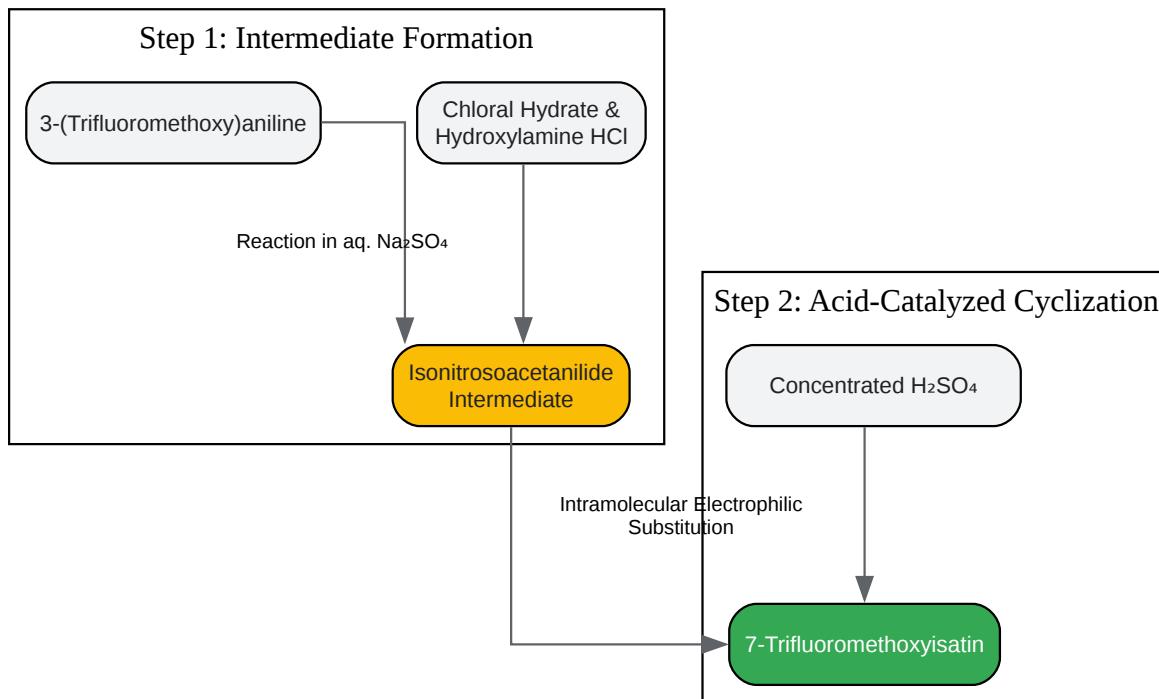
Synthesis Pathway: The Sandmeyer Approach for Substituted Isatins

The synthesis of substituted isatins is most reliably achieved through the Sandmeyer isatin synthesis, a classic and robust method first reported in 1919.^{[9][10]} This methodology is particularly effective for anilines bearing electron-withdrawing groups, such as the trifluoromethoxy group, which makes it the ideal pathway for preparing **7-Trifluoromethoxyisatin** from its corresponding aniline precursor.^{[9][11]}

The reaction proceeds in two main stages: first, the formation of an isonitrosoacetanilide intermediate from the reaction of the aniline with chloral hydrate and hydroxylamine

hydrochloride. Second, an acid-catalyzed intramolecular cyclization of this intermediate yields the final isatin product.[10][11]

Diagram: The Sandmeyer Isatin Synthesis Mechanism



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Caption: General workflow of the Sandmeyer isatin synthesis.

Experimental Protocol: Synthesis of 7-Trifluoromethoxyisatin

This protocol is a representative procedure based on the well-established Sandmeyer synthesis of substituted isatins.[11][12]

Step 1: Synthesis of N-[3-(Trifluoromethoxy)phenyl]-2-(hydroxyimino)acetamide

- In a 1 L round-bottom flask, dissolve sodium sulfate (Na_2SO_4) in deionized water until a saturated solution is achieved.
- Add 3-(Trifluoromethoxy)aniline, chloral hydrate ($\text{Cl}_3\text{CCH}(\text{OH})_2$), and hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$) to the solution in stoichiometric equivalents.
- Heat the mixture with vigorous stirring to approximately 80-90°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the isonitrosoacetanilide intermediate will precipitate from the solution.
- Cool the mixture in an ice bath, and collect the solid precipitate by vacuum filtration.
- Wash the solid with cold water and dry thoroughly. This intermediate is typically used in the next step without further purification.

Step 2: Cyclization to **7-Trifluoromethoxyisatin**

- In a separate flask equipped with a stirrer and maintained in an ice bath, add concentrated sulfuric acid (H_2SO_4).
- Slowly and portion-wise, add the dried N-[3-(Trifluoromethoxy)phenyl]-2-(hydroxyimino)acetamide intermediate to the sulfuric acid, ensuring the temperature does not exceed 65°C.[\[13\]](#)
- Once the addition is complete, remove the ice bath and gently heat the mixture to 80°C for approximately 1-2 hours, or until TLC indicates the consumption of the starting material.[\[13\]](#)
- Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the reaction and precipitate the crude product.
- Collect the resulting orange solid by vacuum filtration, wash extensively with cold water until the filtrate is neutral, and dry.
- The crude **7-Trifluoromethoxyisatin** can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to yield an orange crystalline powder.[\[13\]](#)

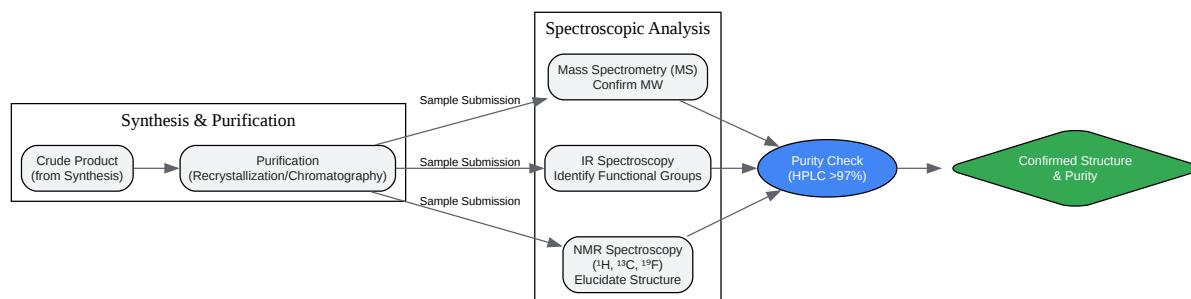
Causality Behind Experimental Choices:

- Electron-Withdrawing Group: The trifluoromethoxy group deactivates the aniline ring, which can make electrophilic substitution challenging. The Sandmeyer conditions are harsh enough to overcome this deactivation and facilitate the necessary cyclization.[9]
- Sulfuric Acid: Concentrated sulfuric acid acts as both a solvent and a powerful dehydrating agent, promoting the intramolecular electrophilic attack of the nitrogen onto the aromatic ring to form the five-membered ring of the isatin core.[11]

Analytical Validation: A Self-Validating Workflow

Confirming the identity and purity of the synthesized **7-Trifluoromethoxyisatin** is a critical, self-validating step in any research workflow. A combination of spectroscopic techniques provides unambiguous structural confirmation.

Diagram: Analytical Validation Workflow



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Caption: A logical workflow for the synthesis and analytical validation.

Expected Spectroscopic Data

While specific experimental spectra for **7-Trifluoromethoxyisatin** are not widely published, its structure allows for the accurate prediction of key spectroscopic features based on data from analogous compounds like 7-Methylisatin and general spectroscopic principles.[\[3\]](#)[\[14\]](#)[\[15\]](#)

Table 2: Predicted Spectroscopic Data for **7-Trifluoromethoxyisatin**

Technique	Expected Observation	Rationale & Interpretation
Mass Spec (MS)	Molecular Ion Peak $[M]^+$ at $m/z \approx 231.01$	Corresponds to the exact mass of the molecular formula $C_9H_4F_3NO_3$. ^[7]
IR Spectroscopy	$\sim 3200\text{ cm}^{-1}$ (broad, N-H stretch) $\sim 1750\text{ cm}^{-1}$ (C=O, ketone) $\sim 1730\text{ cm}^{-1}$ (C=O, amide) $\sim 1250\text{-}1150\text{ cm}^{-1}$ (C-F stretch)	The N-H stretch is characteristic of the isatin lactam. ^[3] Two distinct carbonyl peaks are expected for the ketone (C3) and amide (C2) groups. Strong absorptions for the C-F bonds of the $-OCF_3$ group are also anticipated.
1H NMR	$\sim 11.0\text{ ppm}$ (s, 1H, N-H) $\sim 7.8\text{-}7.2\text{ ppm}$ (m, 3H, Ar-H)	The amide proton (N-H) is typically a broad singlet far downfield. The three aromatic protons on the benzene ring will appear as a complex multiplet in the aromatic region.
^{13}C NMR	$\sim 184\text{ ppm}$ (C=O, C2) $\sim 158\text{ ppm}$ (C=O, C3) $\sim 150\text{-}110\text{ ppm}$ (Ar-C) $\sim 120\text{ ppm}$ (q, $-OCF_3$)	Two carbonyl carbons will be observed at the low-field end of the spectrum. ^[3] A quartet is expected for the carbon of the $-OCF_3$ group due to coupling with the three fluorine atoms.
^{19}F NMR	Singlet peak	As there are no adjacent fluorine or hydrogen atoms, the three equivalent fluorine atoms of the $-OCF_3$ group are expected to produce a single signal.

Applications in Research and Development

The true value of **7-Trifluoromethoxyisatin** lies in its role as a strategic building block. The C3-ketone is highly reactive and serves as a handle for introducing a wide array of chemical diversity through reactions like condensation, addition, and spiro-annulations.

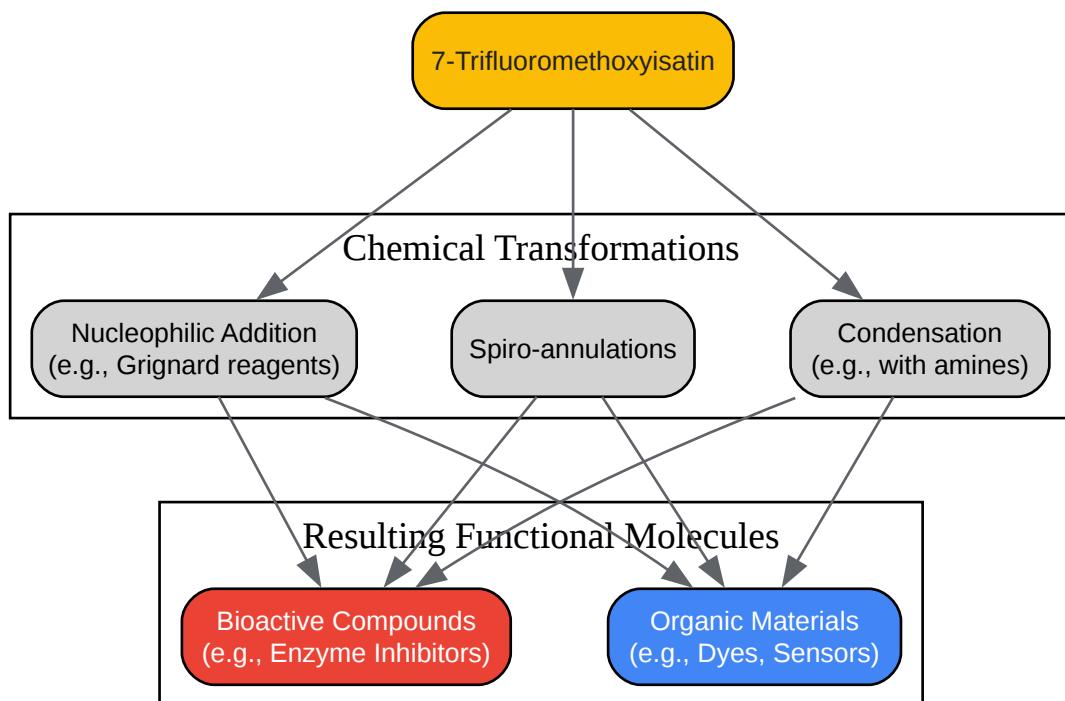
Drug Discovery: The trifluoromethoxy group is often used as a bioisostere for other groups to enhance a drug candidate's profile.^[1] Its inclusion can:

- Increase Lipophilicity: Improving membrane permeability and absorption.^[1]
- Enhance Metabolic Stability: The C-F bond is exceptionally strong, and the -OCF₃ group can block sites of metabolic oxidation, increasing the drug's half-life.^[2]
- Modulate Binding Affinity: The group's strong electron-withdrawing nature can alter the electronics of the entire scaffold, potentially improving binding to target proteins.^[4]

This makes **7-Trifluoromethoxyisatin** a key intermediate for synthesizing novel agents in fields like oncology and neuropharmacology.^[4]

Materials Science: The unique electronic characteristics imparted by the fluorinated group, combined with the planar isatin core, make this compound a candidate for the development of advanced organic materials. It can be incorporated into larger conjugated systems for applications in organic electronics, such as sensors and semiconductors.^[4]

Diagram: Role as a Versatile Chemical Building Block



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Caption: **7-Trifluoromethoxyisatin** as a central precursor for diverse applications.

Conclusion

7-Trifluoromethoxyisatin is more than a simple chemical reagent; it is an enabling tool for innovation in science. Its well-defined synthesis, predictable reactivity, and the advantageous properties conferred by the trifluoromethoxy group make it a cornerstone for any research program focused on developing high-value, functional molecules. The robust protocols for its synthesis and the clear, self-validating workflow for its characterization ensure reproducibility and reliability in experimental outcomes. For researchers aiming to push the boundaries in drug discovery and materials science, a thorough understanding of this key intermediate is indispensable.

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